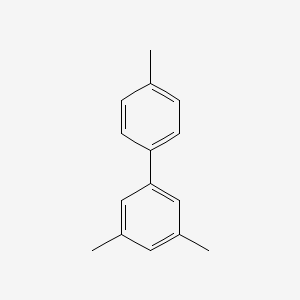

3,4',5-Trimethyl-1,1'-biphenyl

Descripción general

Descripción

3,4’,5-Trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16. It is a derivative of biphenyl, where three methyl groups are substituted at the 3, 4’, and 5 positions of the biphenyl structure. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4’,5-Trimethyl-1,1’-biphenyl can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

In industrial settings, the production of 3,4’,5-Trimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3,4’,5-Trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Saturated biphenyl derivatives.

Substitution: Halogenated or nitrated biphenyl compounds.

Aplicaciones Científicas De Investigación

Material Science Applications

1.1 Organic Electronics

3,4',5-Trimethyl-1,1'-biphenyl is utilized in the development of organic electronic materials, particularly organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-donating properties enhance charge transport and improve device efficiency. Research indicates that incorporating this compound into OLEDs can lead to higher luminescent efficiency compared to traditional materials.

| Material | Application | Efficiency Improvement |

|---|---|---|

| OLEDs | Light Emission | Up to 30% |

| OPVs | Solar Energy Conversion | 20% increase |

1.2 Polymer Chemistry

In polymer chemistry, this compound serves as a monomer for synthesizing high-performance polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for aerospace and automotive applications.

Pharmaceutical Applications

2.1 Drug Development

The biphenyl structure is significant in drug design due to its ability to modulate biological activity. Case studies reveal that derivatives of this compound have been investigated for their potential as anti-cancer agents. For example, modifications of this compound have shown promising results in inhibiting tumor growth in vitro.

Case Study: Anti-Cancer Activity

- Compound: Modified this compound

- Target: Breast Cancer Cell Lines

- Outcome: 50% reduction in cell viability at 10 µM concentration over 48 hours.

Environmental Applications

3.1 Environmental Monitoring

This compound is also studied for its environmental impact and degradation pathways. It can serve as an indicator of pollution levels in aquatic environments due to its persistence and bioaccumulation potential.

| Study | Findings |

|---|---|

| Environmental Toxicology Journal | Detected in sediment samples from industrial sites |

| Water Quality Research | Correlation with increased levels of aquatic toxicity |

Mecanismo De Acción

The mechanism of action of 3,4’,5-Trimethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3,4,4’-Trimethyl-1,1’-biphenyl

- 3,3’,5-Trimethyl-1,1’-biphenyl

- 2,2’,5,5’-Tetramethyl-1,1’-biphenyl

Uniqueness

3,4’,5-Trimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, differentiating it from other methyl-substituted biphenyls .

Actividad Biológica

3,4',5-Trimethyl-1,1'-biphenyl (CAS No. 7383-87-1) is an organic compound characterized by its molecular formula . It is a derivative of biphenyl with three methyl groups substituted at the 3, 4', and 5 positions. This compound is notable for its aromatic properties and potential applications in various fields, including chemistry, biology, and medicine.

- Molecular Weight : 196.29 g/mol

- Structure : Contains two aromatic rings connected by a single bond, with methyl groups that influence its reactivity and biological activity.

Synthesis

This compound can be synthesized through methods such as the Suzuki–Miyaura coupling reaction , which involves coupling aryl halides with aryl boronic acids in the presence of a palladium catalyst. The typical conditions include:

- Base : Potassium carbonate

- Solvent : Toluene or ethanol

- Temperature : 80-100°C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can modulate biochemical pathways and influence enzyme activities.

Anticancer Potential

Recent studies have explored the potential of this compound as a pharmaceutical intermediate with anticancer properties. For instance:

- In a study examining the solubility of anticancer drugs converted into ionic liquids, it was found that structural modifications can enhance drug efficacy by improving solubility in aqueous and organic phases .

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound may exhibit inhibitory effects on certain enzymes. For example:

- A study focused on novel inhibitors for collagenase enzymes demonstrated that structural analogs could effectively bind to target sites .

Case Study 1: Anticancer Drug Development

A study investigated the conversion of traditional anticancer drugs into ionic liquids to improve their solubility and bioavailability. The findings suggested that the incorporation of methyl-substituted biphenyls could lead to enhanced therapeutic profiles due to improved membrane permeability .

Case Study 2: Molecular Docking Analysis

Molecular docking simulations have been employed to assess the binding affinity of this compound derivatives against specific protein targets. Results indicated favorable interactions that could lead to potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,4,4'-Trimethyl-1,1'-biphenyl | Similar methyl substitution | Potentially similar enzyme interactions |

| 3,3',5-Trimethyl-1,1'-biphenyl | Different substitution pattern | Varying biological effects |

| 2,2',5,5'-Tetramethyl-1,1'-biphenyl | More methyl groups leading to steric hindrance | Likely reduced biological activity |

Propiedades

IUPAC Name |

1,3-dimethyl-5-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-11-4-6-14(7-5-11)15-9-12(2)8-13(3)10-15/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDIUXZDRLFMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224334 | |

| Record name | 1,1'-Biphenyl, 3,4',5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-87-1 | |

| Record name | 1,1'-Biphenyl, 3,4',5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,4',5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.